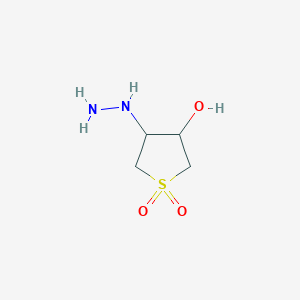

4-Hydrazinyl-1,1-dioxothiolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

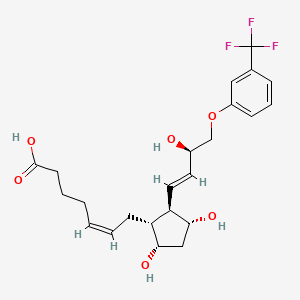

4-Hydrazinyl-1,1-dioxothiolan-3-ol is a chemical compound with the molecular formula C4H10N2O3S and a molecular weight of 166.2 g/mol .

Synthesis Analysis

The synthesis of this compound is challenging due to solvent effects and the low solubility of some reagents in the appropriate solvents . The main synthetic route to dithiocarbamates, a class of compounds to which 4-Hydrazinyl-1,1-dioxothiolan-3-ol belongs, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Molecular Structure Analysis

The molecular structure of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is defined by its molecular formula, C4H10N2O3S.Chemical Reactions Analysis

The reaction between amines and carbon disulfide involves catalysis by a strong base . This reaction is part of the synthesis process of 4-Hydrazinyl-1,1-dioxothiolan-3-ol .Applications De Recherche Scientifique

Acetylcholinesterase Inhibition for Neurodegenerative Diseases

4-Hydrazinyl-1,1-dioxothiolan-3-ol: derivatives have been studied for their potential role as acetylcholinesterase (AChE) inhibitors . This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease, where AChE inhibitors can help manage symptoms by improving cholinergic transmission in the nervous system .

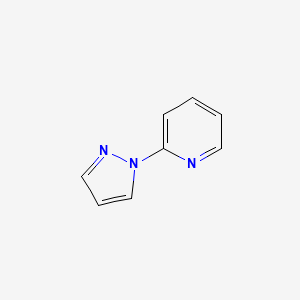

Synthesis of Pyridine Substituted 1,2,4-Triazoles

The compound has been used in the synthesis of a new series of pyridine substituted 1,2,4-triazoles . These derivatives have been tested for their in vitro studies, AChE inhibition assay, kinetics mechanism studies, and chemical characterization, indicating a broad potential in medicinal chemistry .

Molecular Docking and Simulation Studies

Molecular docking and simulation studies have been conducted with 4-Hydrazinyl-1,1-dioxothiolan-3-ol derivatives to investigate their binding interactions and stability as protein-ligand complexes. This research is crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents .

Antimicrobial and Antiviral Applications

Triazoles and their derivatives, including those synthesized from 4-Hydrazinyl-1,1-dioxothiolan-3-ol , are known for their significant biological properties. They exhibit antimicrobial and antiviral activities, making them valuable in the development of new treatments for infectious diseases .

Antitubercular Agents

The structural characteristics of triazoles allow them to be potential candidates as antitubercular agents. Their ability to inhibit the growth of Mycobacterium tuberculosis could be harnessed by incorporating 4-Hydrazinyl-1,1-dioxothiolan-3-ol into their structure .

Anticancer Properties

Research has indicated that triazole derivatives can exhibit anticancer properties. By acting on various cellular pathways, these compounds can potentially inhibit the proliferation of cancer cells. Derivatives of 4-Hydrazinyl-1,1-dioxothiolan-3-ol may contribute to this field by providing novel mechanisms of action .

Organocatalysis in Chemical Synthesis

In the field of chemical synthesis, triazoles, including those derived from 4-Hydrazinyl-1,1-dioxothiolan-3-ol , play a role in organocatalysis. They can catalyze various organic reactions, which is essential for the development of new synthetic methodologies .

Agrochemical Development

The derivatives of 4-Hydrazinyl-1,1-dioxothiolan-3-ol are also explored for their use in agrochemicals. Their properties can be utilized to develop new pesticides or herbicides, contributing to the agricultural industry .

Mécanisme D'action

Target of Action

The primary target of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is acetylcholinesterase (AChE) . AChE is a critical enzyme in the central nervous system, playing an efficient role in terminating impulse transmission by hydrolyzing the neurotransmitter acetylcholine in various cholinergic pathways .

Mode of Action

The compound interacts with its target, AChE, in a competitive manner . This means that it competes with acetylcholine for the active site of the enzyme, thereby inhibiting the enzyme’s activity . The unwinding of a substrate in a process depending mainly on ATP gradient in a 5’-to-3’ direction is the main mode of action .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathways in both the peripheral and central nervous systems . This can lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The result of the action of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is the inhibition of AChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which may have potential therapeutic effects in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Propriétés

IUPAC Name |

4-hydrazinyl-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3S/c5-6-3-1-10(8,9)2-4(3)7/h3-4,6-7H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKXZRPSVKHXOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394179 |

Source

|

| Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinyl-1,1-dioxothiolan-3-ol | |

CAS RN |

874-47-5 |

Source

|

| Record name | Thiophene-3-ol, 4-hydrazinyltetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)

![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)